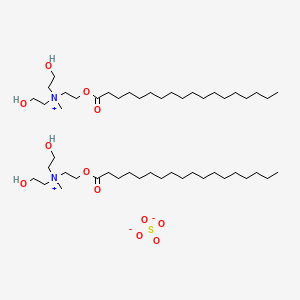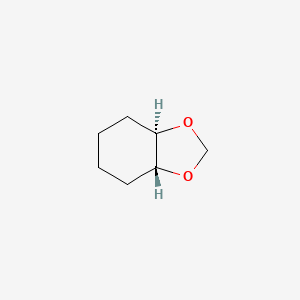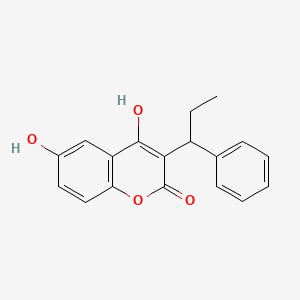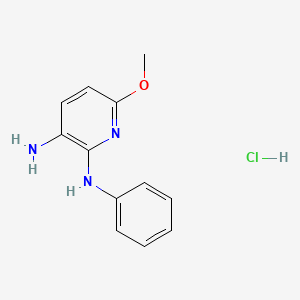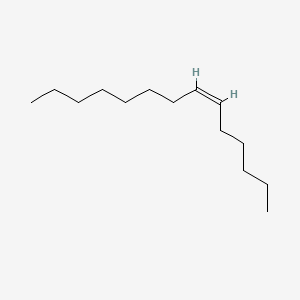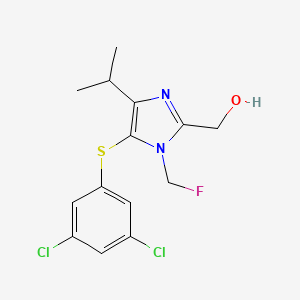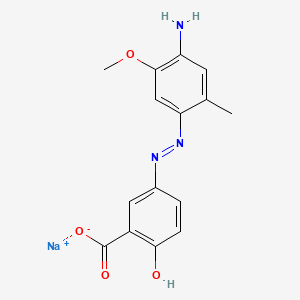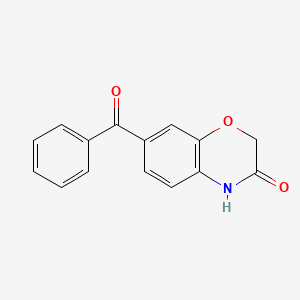
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- is a chemical compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:
Cyclization of o-aminophenol derivatives: This method involves the reaction of o-aminophenol with benzoyl chloride under acidic or basic conditions to form the benzoxazinone ring.
Condensation reactions: Another approach involves the condensation of benzoyl-substituted anilines with carbonyl compounds, followed by cyclization.
Industrial Production Methods
Industrial production of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazinone ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- has several scientific research applications, including:
Medicinal Chemistry: The compound’s potential as a pharmacophore for developing new drugs targeting various diseases.
Biological Studies: Investigating its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Exploring its use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors, modulating biological responses.
Pathway Modulation: The compound can influence various cellular pathways, affecting cell function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-1,4-Benzoxazin-3(4H)-one: A parent compound with similar structural features.
7-Benzoyl-3H-1,4-benzoxazin-2-one: A closely related compound with slight structural differences.
Uniqueness
3H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl- stands out due to its unique benzoyl substitution, which may confer distinct biological activities and chemical properties compared to other benzoxazinone derivatives.
Propriétés
Numéro CAS |
116337-58-7 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
7-benzoyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H11NO3/c17-14-9-19-13-8-11(6-7-12(13)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Clé InChI |
TZRNVVWHEHJLOL-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


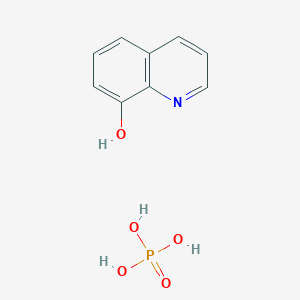
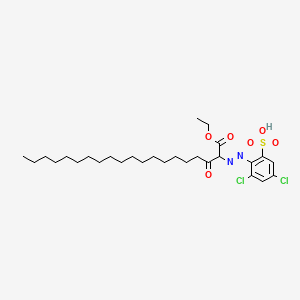
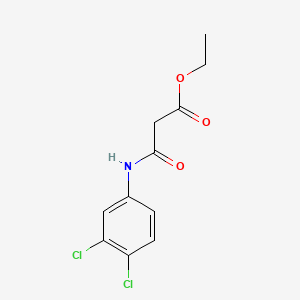

![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
